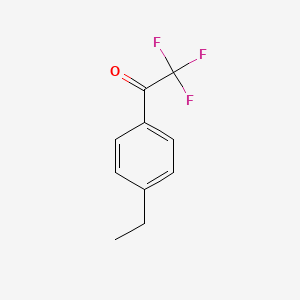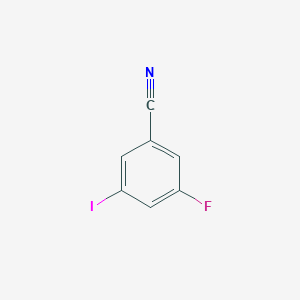
1-(4-Methoxyphenyl)cyclohexanecarbonylchlorid
Übersicht
Beschreibung
1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is an organic compound with the molecular formula C14H17ClO2 and a molecular weight of 252.74 g/mol . It is a derivative of cyclohexane and is characterized by the presence of a methoxyphenyl group attached to the cyclohexane ring through a carbonyl chloride functional group . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is utilized in various scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride can be synthesized through the reaction of 1-(4-methoxyphenyl)cyclohexanone with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows: [ \text{C}6\text{H}{11}\text{COC}_6\text{H}_4\text{OCH}_3 + \text{SOCl}_2 \rightarrow \text{C}6\text{H}{11}\text{COClC}_6\text{H}_4\text{OCH}_3 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used under mild to moderate conditions.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the carbonyl chloride group.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution to form various derivatives. The methoxyphenyl group may also participate in electronic interactions that influence the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)cyclohexanecarbonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chlorophenyl)cyclohexanecarbonyl chloride: Similar structure but with a chloro group instead of a methoxy group.
1-(4-Nitrophenyl)cyclohexanecarbonyl chloride: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can stabilize the carbonyl chloride group and affect the overall reactivity of the compound .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVMRAQKXMQQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374872 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676348-47-3 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)













